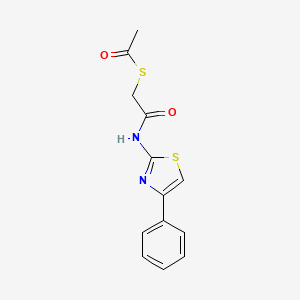![molecular formula C14H14N2O2S2 B6479361 2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 891476-23-6](/img/structure/B6479361.png)
2-(acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylsulfanyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (hereafter referred to as ASTA) is an organosulfur compound that is of interest to the scientific research community. It has a wide range of applications, from being used in the synthesis of other compounds to being studied for its potential biological effects.
作用機序
The exact mechanism of action of ASTA is still not fully understood. However, it is believed that ASTA acts by binding to the cell membrane and disrupting its structure, leading to the inhibition of cell growth and division. In addition, ASTA has been shown to inhibit the activity of certain enzymes, such as the enzyme glutathione reductase, which is involved in the detoxification of certain compounds.
Biochemical and Physiological Effects
ASTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ASTA can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes, such as glutathione reductase. In vivo studies have shown that ASTA can reduce inflammation and pain, as well as reduce the production of certain cytokines, such as interleukin-6.
実験室実験の利点と制限
ASTA has several advantages for lab experiments. It is relatively easy to synthesize, and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, ASTA does have some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in certain experiments. In addition, ASTA can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
将来の方向性
There are a number of potential future directions for research on ASTA. One potential direction is to further investigate its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi, and its potential anti-inflammatory properties. Another potential direction is to investigate the potential therapeutic applications of ASTA, such as its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate the exact mechanism of action of ASTA, as well as to develop more efficient methods of synthesis.
合成法
ASTA can be synthesized using a variety of methods. One method involves the reaction of 4-methylphenyl thiosemicarbazide with acetic anhydride in the presence of pyridine. This reaction yields ASTA in a yield of up to 95%. Other methods of synthesis include the reaction of 4-methylphenyl thiosemicarbazide with ethyl acetate, acetic anhydride, and dimethylformamide.
科学的研究の応用
ASTA has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as 2-(4-methylphenylthio)-4-methylthiazole, 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid, and 2-(4-methylphenylthio)-4-methylthiazole-5-carboxylic acid-3-carboxylic acid. ASTA has also been studied for its potential biological effects, such as its ability to inhibit the growth of certain bacteria and fungi.
特性
IUPAC Name |
S-[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-9-3-5-11(6-4-9)12-7-20-14(15-12)16-13(18)8-19-10(2)17/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBMGCOTIMOCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-oxo-2-((4-(p-tolyl)thiazol-2-yl)amino)ethyl) ethanethioate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-methylphenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B6479287.png)
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6479295.png)

![ethyl 7-methyl-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6479306.png)
![ethyl 4-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479308.png)
![methyl 2-{2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamido}benzoate](/img/structure/B6479313.png)
![4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B6479320.png)
![2'-amino-6'-[(furan-2-yl)methyl]-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479327.png)
![1-amino-N,N-diethyl-5-(furan-2-yl)-6H,7H,8H,9H-thieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6479337.png)
![2'-amino-7'-methyl-2,5'-dioxo-6'-[(pyridin-3-yl)methyl]-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B6479356.png)

![N-(2-ethoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6479371.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6479385.png)
![2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6479393.png)